![molecular formula C13H16O4 B019912 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid CAS No. 101756-25-6](/img/structure/B19912.png)
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid, also known as MPPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation and pain. 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been shown to selectively inhibit COX-2, which is responsible for the production of prostaglandins in response to inflammation. By inhibiting COX-2, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. In a study on rats, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid was found to reduce inflammation and pain in a dose-dependent manner. 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid was also found to have a low toxicity profile, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid. In medicinal chemistry, further research is needed to optimize the structure of 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid and develop more potent and selective COX-2 inhibitors for pain management. In materials science, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid can be used as a building block for the synthesis of novel polymers with unique properties for various applications. In environmental science, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid can be further studied for its potential to remove heavy metal ions from contaminated water. Overall, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has the potential to be a valuable tool for scientific research in various fields.
Métodos De Síntesis
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylphenylpropanol with ethyl chloroformate to form 4-methylphenylpropanoate, which is then reacted with ethyl 2-oxoacetate to form 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid. The final product can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for pain management. In materials science, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been used as a building block for the synthesis of novel polymers with unique properties. In environmental science, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been studied for its ability to remove heavy metal ions from contaminated water.
Propiedades
Número CAS |
101756-25-6 |
|---|---|
Nombre del producto |
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid |
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
3-[1-(4-methylphenyl)propoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C13H16O4/c1-3-11(17-13(16)8-12(14)15)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,14,15) |
Clave InChI |
DXFANIGIQOZRMR-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)C)OC(=O)CC(=O)O |
SMILES canónico |
CCC(C1=CC=C(C=C1)C)OC(=O)CC(=O)O |
Sinónimos |
3-[1-(4-methylphenyl)propoxy]-3-oxo-propanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








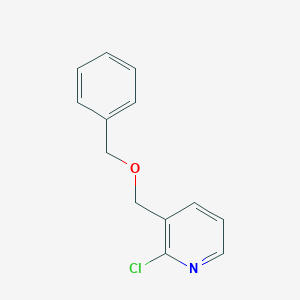

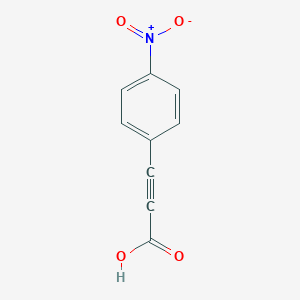


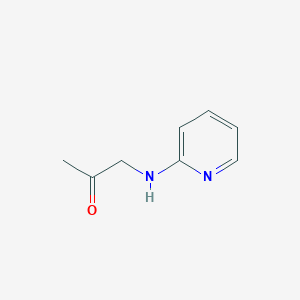
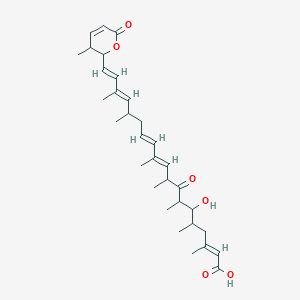
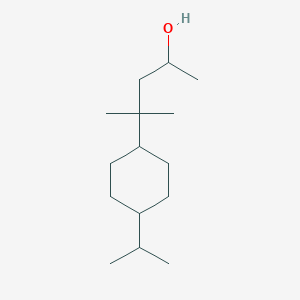
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione](/img/structure/B19868.png)